Cas no 30614-77-8 (Diethyl 3,4-furandicarboxylate)

Diethyl 3,4-furandicarboxylate 化学的及び物理的性質

名前と識別子

-

- Diethyl furan-3,4-dicarboxylate

- 3,4-Furandicarboxylicacid, 3,4-diethyl ester

- 3,4-diethoxycarbonyl-furane

- 3,4-Furandicarbonsaeure-diethylester

- 3,4-FURANDICARBOXYLIC ACID,DIETHYL ESTER

- Diethyl 3,4-Furandicarboxylate

- EINECS 250-262-7

- Furan-3,4-dicarbonsaeurediethylester

- furan-3,4-dicarboxylic acid diethyl ester

- 5-18-07-00053 (Beilstein Handbook Reference)

- AS-31238

- MFCD00005349

- FT-0600450

- SB61518

- 5P3V37LP3F

- NS00028946

- 3,4-FURANDICARBOXYLIC ACID, DIETHYL ESTER

- AKOS005174970

- ZODFWNHYQARJLC-UHFFFAOYSA-

- InChI=1/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3

- 3,4-Diethyl 3,4-furandicarboxylate

- 30614-77-8

- J-800064

- DTXSID30184680

- SY005437

- 3,4-Furandicarboxylic acid, 3,4-diethyl ester

- SCHEMBL2036542

- J-640063

- CS-0314135

- BRN 0170398

- A876138

- 3,4-diethyl furan-3,4-dicarboxylate

- Diethyl 3 pound not4-Furandicarboxylate

- DB-007415

- Diethyl 3,4-furandicarboxylate

-

- MDL: MFCD00005349

- インチ: InChI=1S/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3

- InChIKey: ZODFWNHYQARJLC-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=COC=C1C(OCC)=O)OCC

計算された属性

- せいみつぶんしりょう: 212.06800

- どういたいしつりょう: 212.068473

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 65.7

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.14

- ゆうかいてん: No data available

- ふってん: 155 ºC

- フラッシュポイント: 82 ºC

- 屈折率: 1.47

- PSA: 65.74000

- LogP: 1.63300

- ようかいせい: 使用できません

Diethyl 3,4-furandicarboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H312-H332

- 警告文: P280

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- RTECS番号:LU0460000

- ちょぞうじょうけん:Sealed in dry,2-8°C

- 危険レベル:IRRITANT

Diethyl 3,4-furandicarboxylate 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

Diethyl 3,4-furandicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-227832-5g |

Diethyl 3,4-furandicarboxylate, |

30614-77-8 | 5g |

¥707.00 | 2023-09-05 | ||

| Alichem | A159003345-25g |

Diethyl furan-3,4-dicarboxylate |

30614-77-8 | 95% | 25g |

$395.92 | 2023-09-02 | |

| Alichem | A159003345-5g |

Diethyl furan-3,4-dicarboxylate |

30614-77-8 | 95% | 5g |

$356.72 | 2023-09-02 | |

| A2B Chem LLC | AB40632-250mg |

Diethyl 3,4-furandicarboxylate |

30614-77-8 | 95% | 250mg |

$119.00 | 2024-04-20 | |

| Aaron | AR0031D0-1g |

3,4-Furandicarboxylic acid, 3,4-diethyl ester |

30614-77-8 | 98% | 1g |

$167.00 | 2025-02-12 | |

| eNovation Chemicals LLC | D686214-0.1g |

Diethyl 3,4-Furandicarboxylate |

30614-77-8 | >95% | 0.1g |

$100 | 2025-02-26 | |

| Ambeed | A288862-100mg |

Diethyl furan-3,4-dicarboxylate |

30614-77-8 | 98% | 100mg |

$80.0 | 2024-04-20 | |

| Ambeed | A288862-250mg |

Diethyl furan-3,4-dicarboxylate |

30614-77-8 | 98% | 250mg |

$121.0 | 2024-04-20 | |

| A2B Chem LLC | AB40632-1g |

Diethyl 3,4-furandicarboxylate |

30614-77-8 | 95% | 1g |

$296.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBST451-1g |

3,4-diethyl furan-3,4-dicarboxylate |

30614-77-8 | 95% | 1g |

¥2495.0 | 2024-04-20 |

Diethyl 3,4-furandicarboxylate 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

Diethyl 3,4-furandicarboxylateに関する追加情報

Introduction to Diethyl 3,4-furandicarboxylate (CAS No. 30614-77-8)

Diethyl 3,4-furandicarboxylate (CAS No. 30614-77-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as DEFD, is characterized by its unique furan ring structure and ester functional groups, which contribute to its diverse applications and chemical reactivity. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of DEFD, as well as highlight recent research advancements in the field.

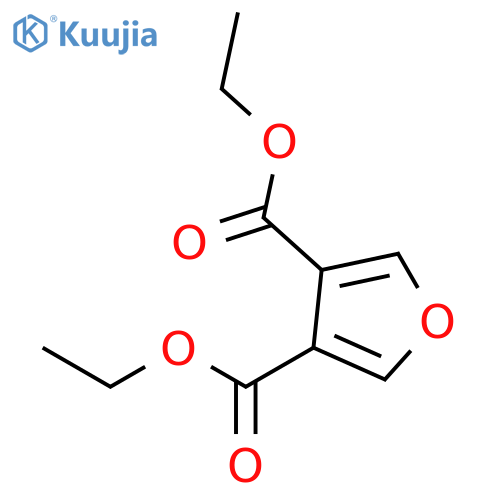

Chemical Structure and Properties

Diethyl 3,4-furandicarboxylate is a colorless liquid with a molecular formula of C10H12O5. Its molecular weight is approximately 212.2 g/mol. The compound features a five-membered furan ring with two carboxylic acid groups esterified to ethyl groups. The presence of the furan ring imparts unique electronic and steric properties to the molecule, making it an attractive building block for various chemical transformations.

The physical properties of DEFD include a boiling point of around 260°C at atmospheric pressure and a density of approximately 1.2 g/cm³ at room temperature. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for use in a wide range of chemical processes and reactions.

Synthesis Methods

The synthesis of Diethyl 3,4-furandicarboxylate can be achieved through several routes, each with its own advantages and limitations. One of the most common methods involves the esterification of 3,4-furandicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions to ensure complete conversion.

An alternative approach involves the reaction of furfural with ethylene glycol in the presence of an acid catalyst to form dihydroxyfuran derivatives, which are then oxidized to the corresponding dicarboxylic acid and subsequently esterified. This method offers a more sustainable route by utilizing readily available starting materials.

Potential Applications

Diethyl 3,4-furandicarboxylate has found applications in various fields due to its unique chemical structure and reactivity. In pharmaceutical research, it serves as an important intermediate in the synthesis of bioactive compounds and drug candidates. The furan ring provides a scaffold for the introduction of functional groups that can enhance the pharmacological properties of target molecules.

In materials science, DEFD is used as a monomer for the synthesis of polymers with unique properties such as high thermal stability and mechanical strength. These polymers find applications in areas such as coatings, adhesives, and composite materials.

Recent Research Advancements

The scientific community has made significant strides in understanding the potential of Diethyl 3,4-furandicarboxylate. Recent studies have explored its use in green chemistry initiatives, where it serves as a renewable feedstock for the production of value-added chemicals. For instance, researchers at the University of California have developed a novel catalytic process that converts biomass-derived furfural into DEFD, offering a sustainable alternative to traditional petrochemical routes.

In another study published in the Journal of Medicinal Chemistry, scientists investigated the role of DEFD-derived compounds in modulating specific biological pathways. The findings suggest that these compounds exhibit promising anti-inflammatory and anti-cancer activities, opening new avenues for drug discovery and development.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While Diethyl 3,4-furandicarboxylate is generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, ensuring adequate ventilation, and storing the compound in a cool, dry place away from incompatible materials.

In conclusion, Diethyl 3,4-furandicarboxylate (CAS No. 30614-77-8) is a valuable compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique chemical structure and reactivity make it an attractive building block for various chemical transformations. Ongoing research continues to uncover new possibilities for its use in sustainable processes and innovative applications.

30614-77-8 (Diethyl 3,4-furandicarboxylate) 関連製品

- 614-98-2(Ethyl 3-furoate)

- 4282-33-1(3,4-dimethyl furan-3,4-dicarboxylate)

- 2248316-41-6(2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid)

- 75816-15-8(3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid)

- 1390624-20-0(6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester)

- 1361601-32-2(2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl)

- 182249-69-0(3,4-seco-Olean-12-en-4-ol-3,28-dioic acid)

- 1049712-52-8(5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride)

- 2229358-95-4(1-(2,5-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1019581-96-4(2-fluoro-N-(pentan-2-yl)aniline)